ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is a synthetic organic compound with the molecular formula C23H28N2O3 and a molecular weight of 380.48 g/mol . This compound is known for its complex structure, which includes a piperidine ring substituted with benzyl and phenylacetamido groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl isonipecotate with benzyl chloride in the presence of potassium carbonate and toluene. The reaction mixture is refluxed at 100°C for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase.
Medicine: Explored for its potential therapeutic effects, including its role as an antidementia agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide.
Carfentanil: Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate.
Uniqueness
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Unlike fentanyl and carfentanil, which are primarily used as analgesics, this compound is more commonly explored for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 4-(N-acetylanilino)-1-benzylpiperidine-4-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-28-22(27)23(25(19(2)26)21-12-8-5-9-13-21)14-16-24(17-15-23)18-20-10-6-4-7-11-20/h4-13H,3,14-18H2,1-2H3 |
InChI Key |
ICUDSMPOMSJUAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.